Bis(trifluoromethyl)chlorophosphine
Overview
Description
Bis(trifluoromethyl)chlorophosphine is a chemical compound with the molecular formula C2ClF6P. It is a member of the organophosphorus family, characterized by the presence of phosphorus atoms bonded to organic groups. This compound is known for its unique properties, including high reactivity and the presence of trifluoromethyl groups, which contribute to its stability and versatility in various chemical reactions.
Scientific Research Applications
Bis(trifluoromethyl)chlorophosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological phosphorus-containing molecules.
Medicine: this compound derivatives are explored for their potential use in drug development and as diagnostic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
Target of Action
Bis(trifluoromethyl)chlorophosphine is a type of tertiary phosphine . Tertiary phosphines are known to be used as ligands in transition metal catalysis and organocatalysis . They interact with various targets, including transition metals and organic compounds, to facilitate chemical reactions .
Mode of Action
Tertiary phosphines, in general, are known to donate electron density to transition metals, forming metal-phosphine complexes . These complexes can then participate in various chemical reactions, acting as catalysts .
Biochemical Pathways
Phosphines are known to participate in a wide range of reactions, including carbon-carbon bond formation, carbon-heteroatom bond formation, and various types of catalytic reactions .
Pharmacokinetics
It’s important to note that the compound’s reactivity with water
Result of Action
As a tertiary phosphine, it is likely to participate in various chemical reactions, acting as a catalyst and facilitating the formation of new chemical bonds .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, its reactivity with water suggests that the presence of moisture could significantly affect its stability and efficacy. Additionally, the compound’s boiling point of 21ºC indicates that it may be volatile at room temperature, which could also influence its stability and action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trifluoromethyl)chlorophosphine can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethyl)chlorophosphine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new phosphorus-containing compounds.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other higher oxidation state phosphorus compounds.
Reduction Reactions: this compound can be reduced to form phosphines with lower oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or oxygen for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted phosphines, phosphine oxides, and reduced phosphine derivatives, depending on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
- Chlorodiphenylphosphine
- Tris(trifluoromethyl)phosphine
Uniqueness
Bis(trifluoromethyl)chlorophosphine is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability under various conditions.
Properties
IUPAC Name |
chloro-bis(trifluoromethyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF6P/c3-10(1(4,5)6)2(7,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPNGGHOLGPULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215318 | |
Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650-52-2 | |
Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000650522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinous chloride, bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40215318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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